An In-depth Technical Guide to 2-Ethoxy-6-formylphenyl Benzenesulfonate: Structure, Properties, and Synthesis
An In-depth Technical Guide to 2-Ethoxy-6-formylphenyl Benzenesulfonate: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethoxy-6-formylphenyl benzenesulfonate is an aromatic organic compound of interest in synthetic chemistry and potentially in the development of novel therapeutic agents. Its structure, incorporating a reactive aldehyde group, an ethoxy moiety, and a benzenesulfonate ester, presents a versatile scaffold for further chemical modifications. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed protocol for its multi-step synthesis, and an analysis of its expected spectroscopic characteristics. The methodologies described herein are designed to be robust and reproducible, providing a solid foundation for researchers in their scientific endeavors.
Chemical Structure and Properties
The molecular structure of 2-Ethoxy-6-formylphenyl benzenesulfonate is characterized by a benzene ring substituted with an ethoxy group and a formyl group at positions 2 and 6, respectively. The phenolic oxygen is esterified with a benzenesulfonyl group.
Caption: Chemical structure and predicted properties of 2-Ethoxy-6-formylphenyl benzenesulfonate.
Synthesis Workflow
The synthesis of 2-Ethoxy-6-formylphenyl benzenesulfonate is a multi-step process that begins with the readily available starting material, catechol. The overall workflow involves three key transformations: ethoxylation, ortho-formylation, and benzenesulfonylation.
Caption: Overall synthetic workflow for 2-Ethoxy-6-formylphenyl benzenesulfonate.
Experimental Protocols
Part 1: Synthesis of 2-Ethoxyphenol
This procedure is adapted from a known process for the mono-alkylation of catechol.[1]
Materials:
-
Catechol (1.0 eq)
-
Diethyl sulfate (1.0 eq)
-
Sodium hydroxide (NaOH) (1.1 eq)
-
Toluene
-
Deionized water
-
Hydrochloric acid (HCl), 1M
Procedure:
-
To a solution of sodium hydroxide in deionized water, add catechol and toluene.
-
Stir the mixture vigorously and add diethyl sulfate dropwise at room temperature.
-
Heat the reaction mixture to 60-65°C and maintain for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and separate the organic layer.
-
Wash the organic layer with 1M HCl, followed by deionized water, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-ethoxyphenol.
-
Purify the crude product by vacuum distillation.
Part 2: Synthesis of 2-Ethoxy-6-formylphenol
This is a directed ortho-formylation reaction. The choice of a non-protic solvent and a suitable base is critical to favor formylation at the ortho position to the hydroxyl group.
Materials:
-
2-Ethoxyphenol (1.0 eq)
-
Paraformaldehyde (1.5 eq)
-
Anhydrous Magnesium Chloride (MgCl2) (2.0 eq)
-
Triethylamine (TEA) (3.0 eq)
-
Anhydrous Acetonitrile
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous acetonitrile, anhydrous MgCl2, and 2-ethoxyphenol.
-
Stir the mixture until a homogenous solution is formed.
-
Add paraformaldehyde and triethylamine to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and quench with 1M HCl.
-
Extract the product with ethyl acetate.
-
Combine the organic layers and wash with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Part 3: Synthesis of 2-Ethoxy-6-formylphenyl Benzenesulfonate
This final step involves the esterification of the phenolic hydroxyl group with benzenesulfonyl chloride.[2]
Materials:
-
2-Ethoxy-6-formylphenol (1.0 eq)
-
Benzenesulfonyl chloride (1.1 eq)
-
Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve 2-ethoxy-6-formylphenol in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add pyridine dropwise, followed by the slow, dropwise addition of benzenesulfonyl chloride.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with deionized water.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure 2-Ethoxy-6-formylphenyl benzenesulfonate.
Spectroscopic Analysis (Predicted)
¹H NMR (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.2 | s | 1H | Aldehyde proton (-CHO) |
| ~7.9-8.0 | m | 2H | Aromatic protons on benzenesulfonate ring (ortho to SO₂) |
| ~7.5-7.7 | m | 3H | Aromatic protons on benzenesulfonate ring (meta and para to SO₂) |
| ~7.4-7.5 | t | 1H | Aromatic proton on substituted phenyl ring (para to ethoxy) |
| ~7.0-7.1 | d | 1H | Aromatic proton on substituted phenyl ring (ortho to ethoxy) |
| ~6.8-6.9 | d | 1H | Aromatic proton on substituted phenyl ring (ortho to formyl) |
| ~4.1-4.2 | q | 2H | Methylene protons of ethoxy group (-OCH₂CH₃) |
| ~1.4-1.5 | t | 3H | Methyl protons of ethoxy group (-OCH₂CH₃) |
¹³C NMR (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~190 | Aldehyde carbonyl carbon (-CHO) |
| ~158 | Aromatic carbon attached to ethoxy group |
| ~150 | Aromatic carbon attached to the benzenesulfonate group |
| ~135 | Aromatic carbon (ipso) on benzenesulfonate ring |
| ~134 | Aromatic carbon (para) on benzenesulfonate ring |
| ~129 | Aromatic carbons (meta) on benzenesulfonate ring |
| ~128 | Aromatic carbons (ortho) on benzenesulfonate ring |
| ~130 | Aromatic carbon (para to ethoxy) on substituted ring |
| ~125 | Aromatic carbon attached to the formyl group |
| ~115 | Aromatic carbon (ortho to ethoxy) on substituted ring |
| ~112 | Aromatic carbon (ortho to formyl) on substituted ring |
| ~65 | Methylene carbon of ethoxy group (-OCH₂CH₃) |
| ~15 | Methyl carbon of ethoxy group (-OCH₂CH₃) |
Infrared (IR) Spectroscopy (KBr Pellet, cm⁻¹)
| Wavenumber (cm⁻¹) | Assignment |
| ~3050-3100 | Aromatic C-H stretch |
| ~2900-3000 | Aliphatic C-H stretch |
| ~2850, ~2750 | Aldehyde C-H stretch (Fermi resonance) |
| ~1700 | Aldehyde C=O stretch |
| ~1580, ~1480 | Aromatic C=C stretch |
| ~1370 | S=O asymmetric stretch (sulfonate) |
| ~1180 | S=O symmetric stretch (sulfonate) |
| ~1250 | Aryl-O stretch (ether) |
| ~1150 | S-O stretch (sulfonate) |
Mass Spectrometry (MS)
In an Electron Ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 306. Key fragmentation patterns would likely involve the loss of the benzenesulfonyl radical (•SO₂Ph, m/z 141) and subsequent fragmentation of the resulting ethoxy-formyl-phenyl cation.
Potential Applications and Future Directions
The presence of a reactive aldehyde group makes 2-Ethoxy-6-formylphenyl benzenesulfonate a valuable intermediate for the synthesis of more complex molecules. Potential applications include:
-
Pharmaceutical Synthesis: The aldehyde can be converted into a variety of functional groups, serving as a key building block for the synthesis of biologically active compounds.
-
Ligand Design: The molecule can be used to synthesize Schiff bases and other ligands for coordination chemistry, potentially leading to new catalysts or materials with interesting electronic properties.
-
Materials Science: Incorporation into polymeric structures could impart specific properties due to the aromatic and sulfonate moieties.
Further research is warranted to explore the full synthetic utility and potential biological activity of this compound and its derivatives.
Safety and Handling
As a benzenesulfonate derivative and an aromatic aldehyde, 2-Ethoxy-6-formylphenyl benzenesulfonate should be handled with appropriate safety precautions. It is expected to be an irritant to the skin, eyes, and respiratory tract.[7] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) of structurally similar compounds.
References
- (No Author Listed). 13C ; DEPT135 ; HSQC) and HRMS spectra. (n.d.).
- Ambili, K. U., Sreejith, S. S., Jacob, J. M., Sithambaresan, M., & Prathapachandra Kurup, M. R. (2012). 2-Ethoxy-6-({2-[(3-ethoxy-2-hydroxybenzylidene)amino]benzyl}iminomethyl)phenol. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2482.
-
University of Calgary. (n.d.). Ch24 : Phenols, industrial prep. Retrieved from [Link]
- Beaudry, C. M., et al. (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Journal of the American Chemical Society.
- Balasainath, R. K. (2011). Regiospecific Synthesis of Ortho Substituted Phenols.
- (No Author Listed). Supporting Information Experimental section and NMR spectra. Beilstein Journals. (n.d.).
- (No Author Listed). Supplementary of Molecules. GEO-LEO e-docs. (n.d.).
- Goris, J. R. H. (1954). U.S. Patent No. 2,677,709. Washington, DC: U.S.
- (No Author Listed). (2022). Process for the preparation of 2-ethoxy-phenol. Technical Disclosure Commons.
- Ranjith, S., et al. (2009). N-(2-Formylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2210.
- (No Author Listed). (2011). 2-Ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o668.
- (No Author Listed). (n.d.). 2,2'-dimethoxy-6-formylbiphenyl. Organic Syntheses Procedure.
- Corbi, P. P., et al. (2023). 1 H NMR spectra of compounds 2-6 with the aromatic and aliphatic regions...
- (No Author Listed). (n.d.). Method for producing alkoxy phenol and alkoxyl hydroxy benzaldehyde.
- van der Meer, T., et al. (2019). Mass Spectrometry-Based Identification of Ortho-, Meta- and Paraisomers Using Infrared Ion Spectroscopy. ChemRxiv.
- Martinkova, P., et al. (2022). Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis. Molecules, 27(23), 8467.
- (No Author Listed). (2025). Benzene, [[2-(phenylsulfonyl)ethyl]thio]- Properties.
- BenchChem. (2025).
- (No Author Listed). (n.d.). Epichlorohydrin. Organic Syntheses Procedure.
- Ranjith, S., et al. (2009). Ethyl 2-[N-(2-formylphenyl)benzenesulfonamido]acetate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o483.
- (No Author Listed). (n.d.). Novel method for synthesizing 2-formylbenzenesulfonic acid sodium salt.
- Elchemy. (2025).
- National Center for Biotechnology Inform
- Kim, H., et al. (2023).
- Cheméo. (n.d.). Chemical Properties of Phenol, 2-ethoxy- (CAS 94-71-3).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- European Chemicals Agency. (n.d.). Benzenesulfonic acid, 4-C10-13-sec-alkyl derivs., compds.
- Sigma-Aldrich. (n.d.).
- Albayrak, Ç., et al. (2010). The IR spectrum of (E)-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol.
- Slate. (2025). What is Benzenesulfonic Acid?
- National Institute of Standards and Technology. (n.d.). Benzenesulfonamide. NIST Chemistry WebBook.
